C14H10Cl3N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H10Cl3N3 |

|---|---|

Molecular Weight |

326.6 g/mol |

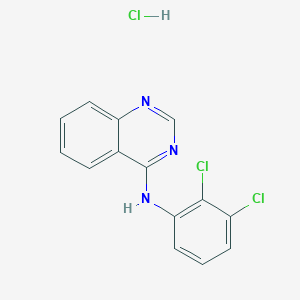

IUPAC Name |

N-(2,3-dichlorophenyl)quinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C14H9Cl2N3.ClH/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14;/h1-8H,(H,17,18,19);1H |

InChI Key |

KWIVIJVFVLOJMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Identification of C14H10Cl3N3 Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, synthesis, and characterization of three plausible structural isomers of the molecular formula C14H10Cl3N3. Due to the absence of extensive literature on specific isomers with this exact formula, this guide presents data and protocols based on established knowledge of analogous chemical structures, namely trichlorophenyl-substituted triazoles, oxadiazoles, and pyrimidines.

Proposed Structural Isomers

Three plausible structural isomers of this compound have been identified for the purpose of this guide, each featuring a distinct heterocyclic core:

-

Isomer 1: 1-(2,4,6-trichlorophenyl)-5-phenyl-1H-1,2,4-triazole

-

Isomer 2: 2-((2,4,6-trichlorophenyl)amino)-5-phenyl-1,3,4-oxadiazole

-

Isomer 3: 4-(2,4,6-trichlorophenyl)-6-phenylpyrimidin-2-amine

These structures provide a basis for discussing the synthesis, characterization, and potential biological activities relevant to this class of compounds.

Synthesis and Characterization

The synthesis of these isomers can be achieved through established methodologies for the formation of their respective heterocyclic cores. The characterization relies on standard analytical techniques to confirm their structure and purity.

Physicochemical and Spectral Data

The following table summarizes the expected physicochemical and spectral data for the proposed isomers. These values are predicted based on the analysis of similar compounds found in the literature.

| Property | Isomer 1 (Triazole) | Isomer 2 (Oxadiazole) | Isomer 3 (Pyrimidine) |

| Molecular Weight | 350.60 g/mol | 350.60 g/mol | 350.60 g/mol |

| Predicted logP | 4.5 - 5.5 | 4.0 - 5.0 | 4.8 - 5.8 |

| ¹H-NMR (δ, ppm) | Aromatic protons: 7.2-8.2 | Aromatic protons: 7.0-8.5, NH proton: 9.0-10.0 | Aromatic protons: 7.1-8.3, NH₂ protons: 5.5-6.5 |

| ¹³C-NMR (δ, ppm) | Aromatic carbons: 120-140, Triazole carbons: 145-160 | Aromatic carbons: 115-145, Oxadiazole carbons: 155-165 | Aromatic carbons: 110-142, Pyrimidine carbons: 150-170 |

| IR (cm⁻¹) | C=N, C=C (aromatic), C-Cl | N-H, C=N, C=C (aromatic), C-O-C, C-Cl | N-H, C=N, C=C (aromatic), C-Cl |

| Mass Spec (m/z) | [M]+, [M+2]+, [M+4]+ isotopic pattern for Cl₃ | [M]+, [M+2]+, [M+4]+ isotopic pattern for Cl₃ | [M]+, [M+2]+, [M+4]+ isotopic pattern for Cl₃ |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and characterization of the proposed isomers, based on established literature procedures for analogous compounds.

2.2.1. Synthesis of Isomer 1: 1-(2,4,6-trichlorophenyl)-5-phenyl-1H-1,2,4-triazole

This synthesis is based on the Huisgen cycloaddition, a common method for forming 1,2,4-triazole rings.[1][2][3][4]

-

Step 1: Synthesis of 2,4,6-trichlorophenylhydrazine.

-

To a solution of 2,4,6-trichloroaniline in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise.

-

The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid.

-

The precipitated 2,4,6-trichlorophenylhydrazine hydrochloride is filtered, washed with cold water, and dried.

-

-

Step 2: Condensation with Benzaldehyde.

-

2,4,6-trichlorophenylhydrazine is reacted with benzaldehyde in ethanol under reflux to form the corresponding hydrazone.

-

-

Step 3: Oxidative Cyclization.

-

The purified hydrazone is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., ferric chloride or bromine) to induce cyclization to the 1,2,4-triazole ring.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

2.2.2. Synthesis of Isomer 2: 2-((2,4,6-trichlorophenyl)amino)-5-phenyl-1,3,4-oxadiazole

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of an acylthiosemicarbazide intermediate.[5][6][7]

-

Step 1: Synthesis of N-(2,4,6-trichlorophenyl)hydrazinecarbothioamide.

-

2,4,6-trichlorophenyl isothiocyanate is reacted with hydrazine hydrate in ethanol at room temperature.

-

-

Step 2: Acylation with Benzoyl Chloride.

-

The resulting thiosemicarbazide is then acylated with benzoyl chloride in a suitable solvent like pyridine or dichloromethane with a base.

-

-

Step 3: Oxidative Cyclization.

-

The acylthiosemicarbazide is cyclized to the 1,3,4-oxadiazole using an oxidizing agent such as mercuric oxide or iodine in the presence of a base.

-

-

Purification: The product is purified by recrystallization or column chromatography.

2.2.3. Synthesis of Isomer 3: 4-(2,4,6-trichlorophenyl)-6-phenylpyrimidin-2-amine

The synthesis of substituted pyrimidines can be achieved through the condensation of a chalcone with guanidine.[8][9]

-

Step 1: Synthesis of 1-(2,4,6-trichlorophenyl)-3-phenylprop-2-en-1-one (a chalcone).

-

2,4,6-trichloroacetophenone is reacted with benzaldehyde in the presence of a base (e.g., sodium hydroxide) in ethanol (Claisen-Schmidt condensation).

-

-

Step 2: Cyclocondensation with Guanidine.

-

The purified chalcone is then refluxed with guanidine nitrate in the presence of a base like sodium ethoxide in ethanol.

-

-

Purification: The resulting pyrimidine derivative is isolated and purified by recrystallization or column chromatography.

2.2.4. Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized isomers.

Caption: Workflow for the synthesis, purification, and structural analysis of this compound isomers.

Potential Biological Activity and Signaling Pathways

Chlorinated aromatic and heterocyclic compounds are known to exhibit a range of biological activities. The proposed isomers of this compound, based on their structural features, may interact with various biological targets.

Biological Activity Profile

The following table summarizes potential biological activities based on studies of analogous compounds.

| Activity | Isomer 1 (Triazole) | Isomer 2 (Oxadiazole) | Isomer 3 (Pyrimidine) |

| Antifungal | Reported for various triazole derivatives.[10] | Less commonly reported. | Possible, but less common than for triazoles. |

| Antibacterial | Some activity reported.[10] | Frequently reported for oxadiazole derivatives.[11][12] | Some pyrimidine derivatives show activity. |

| Anticancer | Investigated for some triazole-containing compounds. | A known activity for many oxadiazole scaffolds.[12] | A prominent activity for many pyrimidine derivatives, often as kinase inhibitors.[8][13][14] |

| Herbicidal/Insecticidal | Some triazoles are used as fungicides in agriculture. | Less common. | Some pyrimidines are used as herbicides. |

Potential Signaling Pathway Interactions

Given their structural similarities to known bioactive molecules, the proposed isomers could potentially modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.

3.2.1. Kinase Inhibition Pathway (Relevant to Isomer 3)

Many pyrimidine derivatives are known to act as kinase inhibitors by competing with ATP for the binding site on the enzyme. This can disrupt signaling pathways crucial for cancer cell proliferation and survival.

Caption: Potential mechanism of action for Isomer 3 via kinase inhibition, leading to reduced cell proliferation.

3.2.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Trichlorinated aromatic compounds have the potential to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins. Activation of AhR can lead to the expression of genes involved in metabolism and can also have other cellular effects.

Caption: Potential interaction of this compound isomers with the Aryl Hydrocarbon Receptor signaling pathway.

Conclusion

This technical guide provides a framework for the identification, synthesis, and characterization of structural isomers of this compound. While specific data for these exact isomers is limited, the presented information, based on analogous compounds, offers valuable insights for researchers and drug development professionals. The proposed synthetic routes are robust and adaptable, and the predicted spectral data provides a basis for structural confirmation. The potential biological activities and interactions with key signaling pathways highlight the importance of further investigation into this class of compounds for potential therapeutic applications. Further experimental validation is necessary to confirm the properties and activities of these specific isomers.

References

- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. isres.org [isres.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of C14H10Cl3N3: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula C14H10Cl3N3 can correspond to a vast number of isomers. As no specific experimental data for a single, defined isomer is publicly available, this guide provides a framework for the spectroscopic analysis of a generic compound with this formula. The data presented in the tables are hypothetical and representative of what might be expected for a plausible isomer, intended to illustrate data presentation and interpretation.

Introduction to Spectroscopic Analysis

The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous determination of a molecule's constitution and stereochemistry. This guide outlines the standard methodologies for the spectroscopic analysis of a compound with the molecular formula this compound.

The high degree of unsaturation, calculated to be 10 (based on the formula), suggests the presence of multiple rings and/or double bonds, with aromatic systems being highly probable. The presence of chlorine, and nitrogen atoms is expected to significantly influence the spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1] Both ¹H and ¹³C NMR are essential for full structural characterization.

Predicted ¹H NMR Data

Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity.[2] For a plausible isomer of this compound, one would expect signals in the aromatic region (typically δ 7.0-8.5 ppm), potentially shifted downfield due to the electron-withdrawing effects of chlorine and nitrogen-containing functional groups.[3] Any aliphatic protons, if present, would appear at a higher field. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent protons.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |

| e.g., 8.21 | d | 8.5 | 2H | Aromatic H ortho to NO₂ |

| e.g., 7.85 | dd | 8.2, 1.5 | 1H | Aromatic H |

| e.g., 7.60 | m | - | 3H | Overlapping Aromatic H |

| e.g., 5.40 | s | - | 1H | NH |

| e.g., 4.15 | s | 2H | CH₂ | |

| e.g., 2.50 | s | 1H | NH |

Table 1: Hypothetical ¹H NMR Data for a plausible isomer of this compound (400 MHz, DMSO-d₆).

Predicted ¹³C NMR Data

Carbon NMR provides information on the number of chemically non-equivalent carbon atoms in a molecule.[4] For an aromatic compound like a potential isomer of this compound, most signals would appear in the δ 100-160 ppm range.[5] Carbons attached to electronegative atoms like chlorine and nitrogen will be deshielded and appear further downfield.[6] Quaternary carbons often show signals of lower intensity.[5]

| Predicted Chemical Shift (δ, ppm) | Proposed Assignment |

| e.g., 165.4 | C=O or C=N |

| e.g., 152.1 | Aromatic C-N |

| e.g., 140.5 | Aromatic C-Cl |

| e.g., 135.2 | Quaternary Aromatic C |

| e.g., 130.8 | Aromatic CH |

| e.g., 128.7 | Aromatic CH |

| e.g., 125.4 | Aromatic CH |

| e.g., 122.9 | Aromatic C-Cl |

| e.g., 118.3 | Aromatic CH |

| e.g., 45.6 | Aliphatic C |

Table 2: Hypothetical ¹³C NMR Data for a plausible isomer of this compound (100 MHz, DMSO-d₆).

Experimental Protocol for NMR

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4] The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[7][8]

-

Cap the NMR tube securely.[4]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, and adjust the depth using a gauge.[9]

-

Place the sample into the NMR magnet.[10]

-

Lock the spectrometer onto the deuterium signal of the solvent.[10]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[9]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient signal transmission.[9]

-

Acquire the ¹H spectrum, typically using a single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Predicted IR Data

For a potential isomer of this compound, the IR spectrum would be expected to show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching in the 1500-1680 cm⁻¹ region, and C-N stretching around 1200-1350 cm⁻¹. The C-Cl bonds will have absorptions in the fingerprint region (typically below 800 cm⁻¹). If N-H bonds are present, they would appear as sharp or broad bands in the 3200-3500 cm⁻¹ region.[12]

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Proposed Functional Group |

| e.g., 3400-3300 | Medium, Sharp | N-H Stretch | Amine or Amide |

| e.g., 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| e.g., 2230-2210 | Strong, Sharp | C≡N Stretch | Nitrile |

| e.g., 1680-1650 | Strong | C=O Stretch | Amide |

| e.g., 1600, 1580, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| e.g., 1350-1250 | Strong | Aromatic C-N Stretch | Aromatic Amine |

| e.g., 850-750 | Strong | C-Cl Stretch | Aryl Halide |

Table 3: Hypothetical IR Absorption Data for a plausible isomer of this compound.

Experimental Protocol for FTIR (Solid Sample)

The Attenuated Total Reflectance (ATR) and KBr pellet methods are common for solid samples.[1][11]

ATR Method:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[11]

-

Acquire a background spectrum of the empty ATR crystal.[13]

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11]

-

Acquire the sample spectrum.[13]

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]

-

Transfer the powder to a pellet die.

-

Use a hydraulic press to apply several tons of pressure to form a transparent or translucent pellet.[1]

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern gives clues about the molecule's structure.[15]

Predicted Mass Spectrometry Data

For this compound, the molecular ion peak (M⁺) would be a cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms will result in a characteristic M, M+2, M+4, and M+6 pattern with specific intensity ratios. The odd number of nitrogen atoms (3) means the molecular ion will have an odd nominal mass (the Nitrogen Rule). Fragmentation of aromatic compounds often involves the loss of small, stable molecules or radicals, and the formation of stable carbocations like the tropylium ion is common for alkyl-substituted benzenes.[16][17]

| m/z (predicted) | Relative Intensity (%) | Proposed Fragment |

| e.g., 337/339/341/343 | 100/98/32/3 | [M]⁺ (Molecular Ion Cluster) |

| e.g., 302/304/306 | 45/44/15 | [M - Cl]⁺ |

| e.g., 275/277/279 | 20/19/6 | [M - HCl - Cl]⁺ |

| e.g., 189/191 | 30/10 | [C₆H₄Cl-N-C₆H₄]⁺ |

| e.g., 111/113 | 50/16 | [C₆H₄Cl]⁺ |

| e.g., 77 | 15 | [C₆H₅]⁺ |

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for a plausible isomer of this compound (Electron Ionization).

Experimental Protocol for MS (Electron Ionization)

-

Sample Preparation:

-

For analysis via a direct insertion probe, a small amount of the pure, solid sample is placed in a capillary tube.[18]

-

For GC-MS, the sample must be dissolved in a volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL. The sample must be volatile and thermally stable.[19]

-

For LC-MS with Electrospray Ionization (ESI), dissolve the sample to a concentration of about 10 µg/mL in a suitable solvent like methanol or acetonitrile, possibly with a small amount of formic acid to promote ionization.[20]

-

-

Data Acquisition (EI-MS):

-

The instrument is tuned and calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA).[21]

-

The sample is introduced into the ion source, where it is vaporized.[22]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[23]

-

The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).[15]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[15]

-

The detector records the abundance of each ion, generating the mass spectrum.[15]

-

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive analytical workflow for the structural determination of a compound with the molecular formula this compound. While NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular formula and provides insight into the compound's fragmentation. By systematically applying these techniques and integrating the resulting data, researchers can confidently determine the structure of novel chemical entities.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.bu.edu [sites.bu.edu]

- 5. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 6. spectroscopyasia.com [spectroscopyasia.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 17. whitman.edu [whitman.edu]

- 18. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 19. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 20. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 21. rsc.org [rsc.org]

- 22. bitesizebio.com [bitesizebio.com]

- 23. chromatographyonline.com [chromatographyonline.com]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to Triclabendazole, a Benzimidazole Anthelmintic

Executive Summary: This document provides a comprehensive technical overview of the benzimidazole anthelmintic, Triclabendazole. The chemical formula C₁₄H₉Cl₃N₂OS is closely related to the requested C₁₄H₁₀Cl₃N₃, and it is highly probable that Triclabendazole is the compound of interest. This guide details its chemical properties, mechanism of action, pharmacokinetic profile, and established experimental protocols for its synthesis and evaluation. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams compliant with specified formatting requirements. This whitepaper is intended for researchers, scientists, and professionals in drug development and parasitology.

Triclabendazole is a potent anthelmintic agent, specifically effective against liver flukes of the Fasciola species.[1][2] Its chemical structure is unique among the benzimidazole class as it contains a chlorinated benzene ring but lacks a carbamate group.[3] The compound is scientifically identified as 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole.[1]

Table 1: Physicochemical Properties of Triclabendazole

| Property | Value | Reference |

| CAS Number | 68786-66-3 | [1][4][5] |

| Molecular Formula | C₁₄H₉Cl₃N₂OS | [1][4][5] |

| Molecular Weight | 359.65 g/mol | [5] |

| Melting Point | 175-176°C | [6][7] |

| Boiling Point | 496°C (estimated) | [7] |

| Solubility | DMSO: up to 60 mg/mL (166.82 mM) | [8] |

| Water: Insoluble or slightly soluble | [8] | |

| Ethanol: Insoluble or slightly soluble | [8] | |

| Appearance | Crystalline solid | [4] |

Mechanism of Action and Biological Activity

Triclabendazole's primary mechanism of action is the disruption of microtubule formation in the parasite's cells.[2] It binds to the protein β-tubulin, preventing its polymerization into microtubules.[3][9] These microtubules are essential components of the cellular cytoskeleton, crucial for maintaining cell shape, division, and intracellular transport.[2] By inhibiting their formation, Triclabendazole leads to impaired cellular functions, metabolic disturbances, loss of motility, and ultimately, the death of the parasite.[2][10]

The drug and its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone, are absorbed through the outer covering (tegument) of both immature and mature flukes.[10][11] This disrupts the parasite's membrane potential and ultrastructure.[12] Some studies also suggest that Triclabendazole may inhibit adenylyl cyclase activity.[4][13]

Pharmacokinetics and Metabolism

Triclabendazole is administered orally, and its absorption is enhanced when taken with food.[12][14] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form its active sulfoxide and sulfone metabolites.[10] These metabolites are responsible for the drug's potent anthelmintic activity.[10] The drug and its metabolites are highly protein-bound in human plasma.[10]

Table 2: Pharmacokinetic Parameters of Triclabendazole and its Metabolites

| Parameter | Triclabendazole | Sulfoxide Metabolite | Sulfone Metabolite | Reference |

| Plasma Half-life (t½) | ~8 hours | ~14 hours | ~11 hours | [10] |

| Protein Binding | 96.7% | 98.4% | 98.8% | [10] |

| Primary Metabolizing Enzyme | CYP1A2 (~64%) | CYP2C9 | - | [10] |

| Primary Excretion Route | Biliary tract (in feces) | Biliary tract (in feces) | Biliary tract (in feces) | [10] |

Experimental Protocols

Synthesis of Triclabendazole

A common synthesis route for Triclabendazole involves several key steps, starting from 2,3-dichlorophenol and 2-nitro-4,5-dichloroaniline.[15] The following is a generalized protocol based on published patents.[16][17]

-

Preparation of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: 2,3-dichlorophenol is reacted with 2-nitro-4,5-dichloroacetanilide in the presence of potassium carbonate and a solvent like DMF. The resulting intermediate is then hydrolyzed with caustic lye to yield the nitroaniline derivative.[16]

-

Reduction to Diamine: The nitro group of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is reduced to an amine using a reducing agent like Raney nickel under a hydrogen atmosphere, forming 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine.[16]

-

Benzimidazole Ring Formation: The resulting diamine is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) and a solvent (e.g., methanol). This cyclization reaction forms the benzimidazole-2-thiol core.[17]

-

Methylation: The thiol group is then methylated using a methylating agent such as dimethyl sulfate to produce the final product, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole (Triclabendazole).[16]

-

Purification: The crude product is purified by recrystallization from a solvent mixture, such as toluene and isopropanol, to yield pure Triclabendazole.[16][17]

In Vivo Efficacy Evaluation in Sheep (Chronic Fascioliasis Model)

This protocol is based on studies evaluating the efficacy of Triclabendazole against Fasciola hepatica infections.

-

Animal Model: Use sheep confirmed to be free of F. hepatica infection.

-

Infection: Artificially infect sheep by oral administration of metacercariae of a known Triclabendazole-susceptible (or resistant) strain of F. hepatica.

-

Treatment Groups: After allowing the infection to establish for a chronic period (e.g., 12-14 weeks), divide the sheep into treatment and control groups.

-

Control Group: Administer a placebo vehicle.

-

Treatment Group: Administer Triclabendazole orally at a specified dose (e.g., 10 mg/kg).

-

-

Drug Administration: Administer the drug as a drench. Ensure the full dose is consumed.[18]

-

Post-Mortem Analysis: At a set time post-treatment (e.g., 14-21 days), humanely euthanize the animals.

-

Fluke Recovery and Counting: Recover adult flukes from the bile ducts of the liver. Count the number of viable flukes for each animal.

-

Efficacy Calculation: Calculate the percentage efficacy using the formula:

-

Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100

-

Clinical and Veterinary Efficacy

Triclabendazole is the drug of choice recommended by the World Health Organization (WHO) for treating human fascioliasis.[14][19] It is effective against both acute and chronic stages of the infection caused by F. hepatica and F. gigantica.[20]

Table 3: Efficacy of Triclabendazole in Clinical and Veterinary Studies

| Species | Infection Stage | Dose | Efficacy | Reference |

| Human | Chronic Fascioliasis | 10 mg/kg (single dose) | 79% - 95% cure rate | [14][19] |

| Human | Chronic Fascioliasis | 2 x 10 mg/kg (12h apart) | Recommended for severe infection | [14][19] |

| Sheep | 1-week-old F. hepatica | 10 mg/kg | 93% - 98% | [18] |

| Sheep | 4-week-old F. hepatica | 5 mg/kg | 92% | [18] |

| Sheep | 12-week-old (adult) F. hepatica | 5 mg/kg | 100% | [18] |

Note: The emergence of Triclabendazole resistance in livestock has been reported and is a growing concern.[21]

Conclusion

Triclabendazole (CAS: 68786-66-3) is a highly effective and critical anthelmintic for the treatment of fascioliasis in both humans and livestock. Its primary mechanism involves the targeted disruption of microtubule polymerization within the parasite, leading to its immobilization and death. This guide provides essential technical data, including detailed physicochemical properties, pharmacokinetic parameters, and established experimental protocols. The continued study of its synthesis, mechanism, and the emerging challenge of resistance is crucial for maintaining its therapeutic value in veterinary and human medicine.

References

- 1. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 3. Triclabendazole - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. Triclabendazole | 68786-66-3 [chemicalbook.com]

- 7. Triclabendazole - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]

- 8. Triclabendazole | Parasite | Microtubule Associated | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medkoo.com [medkoo.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis method of triclabendazole - Eureka | Patsnap [eureka.patsnap.com]

- 16. WO2012070068A2 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. Treatment of immature and mature Fasciola hepatica infections in sheep with triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Triclabendazole Treatment Failure for Fasciola hepatica Infection among Preschool and School-Age Children, Cusco, Peru - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of C14H10Cl3N3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of compounds with the molecular formula C14H10Cl3N3 in various organic solvents. Due to the absence of specific experimental data for a single, defined compound with this formula in publicly available literature, this document outlines a predictive approach based on established principles of organic chemistry. It further details the experimental protocols necessary to determine solubility quantitatively and qualitatively and presents a hypothetical signaling pathway relevant to potential structures.

Predicted Solubility of this compound Isomers

The molecular formula this compound suggests a structure that is likely aromatic and contains multiple nitrogen and chlorine atoms. The presence of a significant carbon backbone (C14) alongside polar functional groups (potentially amines, imines, or nitrogen-containing heterocycles) and lipophilic chloro groups indicates a nuanced solubility profile. The general principle of "like dissolves like" governs the solubility of organic compounds.[1][2][3][4] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1][2][4]

The solubility will be highly dependent on the specific isomer. For instance, the presence of amine (-NH2) or other hydrogen-bonding groups would increase solubility in polar protic solvents.[1][3] Conversely, a more compact, symmetric structure with shielded polar groups will favor solubility in nonpolar solvents.

Based on these principles, a predicted qualitative solubility profile for a hypothetical this compound isomer is presented in the table below.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Polar Protic | |||

| Methanol | High | Moderately Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, potentially interacting with nitrogen atoms in the solute. |

| Ethanol | High | Moderately Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should allow for moderate solvation.[1] |

| Water | Very High | Insoluble | The large hydrophobic carbon-chlorine backbone is expected to dominate, making the compound insoluble in water despite the presence of nitrogen atoms.[1][2] |

| Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | High | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent that should effectively solvate the this compound molecule. |

| Acetone | Medium | Sparingly Soluble | Acetone's moderate polarity may allow for some dissolution, but it may not be a strong enough solvent for significant solubility. |

| Acetonitrile | Medium | Sparingly Soluble | Acetonitrile is a moderately polar solvent; solubility will depend on the specific isomeric structure. |

| Nonpolar | |||

| Toluene | Low | Moderately Soluble | The aromatic nature of toluene can interact favorably with the predicted aromatic rings of the this compound structure through π-π stacking. |

| Hexane | Very Low | Insoluble | The high polarity imparted by the nitrogen and chlorine atoms is likely to make the compound insoluble in a completely nonpolar alkane solvent like hexane.[2] |

| Dichloromethane (DCM) | Low | Moderately Soluble | DCM has the ability to dissolve a wide range of organic compounds and its moderate polarity could be suitable for this compound. |

| Diethyl Ether | Low | Sparingly Soluble | The low polarity of diethyl ether may not be sufficient to overcome the intermolecular forces of the solute. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative and qualitative solubility data for a specific this compound compound, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Droppers or pipettes

-

A small amount of the this compound compound

-

A selection of organic solvents (as listed in the table above)

Procedure:

-

Place approximately 10-20 mg of the this compound compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of the this compound compound to a known volume of each solvent in separate flasks.

-

Seal the flasks and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C) to equilibrate for a set period (e.g., 24-48 hours), allowing the system to reach equilibrium.

-

After equilibration, allow the flasks to stand undisturbed for several hours to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved this compound using a pre-validated HPLC or UV-Vis method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Methodologies and Concepts

To further elucidate the processes and logic described, the following diagrams are provided.

Caption: Workflow for solubility determination.

References

A Technical Guide to Quantum Chemical Calculations for Novel Drug Candidates: A Case Study of C14H10Cl3N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to characterize novel organic molecules, using the hypothetical formula C14H10Cl3N3 as a framework. In the absence of extensive experimental data for a newly synthesized compound, computational methods serve as a powerful tool to predict its structural, electronic, and spectroscopic properties. This information is invaluable in the early stages of drug discovery for assessing the molecule's stability, reactivity, and potential interactions with biological targets.

Quantum chemistry utilizes the principles of quantum mechanics to model molecular systems.[1][2] Among the various methods, Density Functional Theory (DFT) has emerged as a popular choice due to its favorable balance of accuracy and computational cost.[3] This guide will primarily focus on a DFT-based workflow for characterizing a molecule with the formula this compound.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the standard workflow for the quantum chemical characterization of a novel molecule.

-

Molecular Structure Generation: The initial step involves generating a plausible 3D structure of the this compound isomer of interest. This can be done using molecular building software and saved in a suitable format (e.g., .xyz).

-

Geometry Optimization: The initial structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule. This is a crucial step as the accuracy of all subsequent calculations depends on the optimized geometry. A common approach is to use the B3LYP functional with a 6-311+G(d,p) basis set.[3]

-

Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. Thermodynamic properties such as enthalpy and Gibbs free energy are also derived from these calculations.

-

Electronic Structure Analysis: To understand the molecule's reactivity and electronic properties, several calculations are performed:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.

-

-

Spectroscopic Property Prediction:

-

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information about the molecule's color and how it interacts with light.

-

-

Inclusion of Solvent Effects: To model the behavior of the molecule in a biological environment, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.[4]

Data Presentation and Interpretation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy comparison and analysis.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length (Å) | C1-C2 | 1.39 | - |

| C-Cl | 1.74 | - | |

| C-N | 1.35 | - | |

| Bond Angle (°) | C1-C2-C3 | 120.1 | - |

| Cl-C-C | 119.5 | - | |

| Dihedral Angle (°) | C1-C2-C3-C4 | 0.0 | - |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Zero-point Energy | 250.5 | kcal/mol |

| Enthalpy | 265.2 | kcal/mol |

| Gibbs Free Energy | 210.8 | kcal/mol |

Table 3: Predicted Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3100 | 50.2 | C-H stretch |

| 2 | 1600 | 120.5 | C=C aromatic stretch |

| 3 | 1350 | 85.3 | C-N stretch |

| 4 | 750 | 200.1 | C-Cl stretch |

Visualizing Computational Workflows and Concepts

Diagrams are essential for illustrating the logical flow of experiments and the relationships between different calculated properties.

Caption: A typical workflow for quantum chemical calculations of a novel molecule.

Caption: How calculated properties inform key aspects of drug development.

Conclusion

Quantum chemical calculations provide a robust framework for the in-silico characterization of novel molecules like this compound. By systematically applying methods such as DFT, researchers can gain significant insights into a molecule's geometry, stability, reactivity, and spectroscopic signatures before extensive experimental work is undertaken. This computational-first approach can accelerate the drug discovery process by helping to prioritize candidates with desirable properties for further investigation. The integration of computational and experimental data is ultimately key to a comprehensive understanding of a new chemical entity.

References

Navigating the Maze of Molecular Mirrors: A Technical Guide to Compounds with Similar Elemental Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical and pharmaceutical sciences, it is a fundamental principle that compounds with the same elemental composition can exhibit remarkably different physicochemical properties and biological activities. These molecular doppelgängers, known as isomers, present both challenges and opportunities in drug discovery and development. Understanding the nuances of isomerism is paramount for designing safer, more effective therapeutic agents. This in-depth technical guide provides a comprehensive literature review of compounds with similar elemental composition, focusing on the analytical techniques to differentiate them, their differential biological effects, and the underlying molecular mechanisms.

Isomers are broadly classified into two main categories: structural isomers and stereoisomers. Structural isomers have the same molecular formula but different atomic connectivity. Stereoisomers, on the other hand, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This latter category includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The subtle differences in three-dimensional structure between stereoisomers can lead to profound differences in their interactions with chiral biological targets such as enzymes and receptors.

This guide will delve into the critical aspects of isomerism, providing detailed experimental protocols for their separation and characterization, summarizing key quantitative data on their differential activities, and visualizing the distinct signaling pathways they modulate.

Data Presentation: Quantitative Comparison of Isomeric Pairs

The differential biological activity of isomers is often quantified by comparing their potency in vitro. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for enantiomeric pairs of several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the stereoselectivity of their biological targets.

Table 1: Stereoselective Inhibition of Cyclooxygenase (COX) Isoenzymes by Chiral NSAIDs

| Compound | Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Ketoprofen | S-enantiomer | - | 0.024[1] |

| R-enantiomer | > 1 | > 1[1] | |

| Flurbiprofen | S-enantiomer | - | 0.48[1] |

| R-enantiomer | ≥ 80 | ≥ 80[1] | |

| Ketorolac | S-enantiomer | - | 0.9[1] |

| R-enantiomer | ≥ 80 | ≥ 80[1] |

Note: Some values were not explicitly provided in the source material.

Experimental Protocols

Accurate characterization and separation of isomers are crucial for understanding their distinct biological roles. This section provides detailed methodologies for key analytical techniques employed in the study of compounds with similar elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation of Ibuprofen

This protocol describes a method for the separation of ibuprofen enantiomers using a chiral stationary phase.

a. Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiralcel OJ-R column (150 x 4.6 mm i.d.)

-

Acetonitrile (CH3CN), HPLC grade

-

Water (H2O), HPLC grade

-

Ibuprofen standard (racemic and individual enantiomers)

-

Sample vials

b. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (35:65 v/v).[2]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 220 nm

-

Injection Volume: 20 µL

c. Procedure:

-

Prepare the mobile phase by mixing the required volumes of acetonitrile and water. Degas the mobile phase before use.

-

Equilibrate the Chiralcel OJ-R column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Prepare standard solutions of racemic ibuprofen and individual enantiomers in the mobile phase.

-

Inject the standard solutions to determine the retention times of the (R)- and (S)-enantiomers.

-

Prepare the sample solution by dissolving the ibuprofen-containing sample in the mobile phase. Filter the sample if necessary.

-

Inject the sample solution into the HPLC system.

-

Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas with those of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation of Cresol Isomers

This protocol details a method for the separation and identification of cresol positional isomers (ortho-, meta-, and para-cresol) after derivatization.

a. Materials and Equipment:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Agilent HP-5ms column (30 m × 0.25 mm × 0.25 µm) or equivalent

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation

-

Dichloromethane, analytical grade

-

Cresol isomer standards

-

Helium (carrier gas)

-

Sample vials with caps

b. Derivatization (Silylation):

-

React authentic samples of the isomeric cresols with MSTFA in dichloromethane.[3]

-

Incubate the mixture at 40°C for 30 minutes to ensure complete silylation of the phenolic OH group.[3]

c. GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

-

Oven Temperature Program:

-

Injector Temperature: 250°C

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

MS Transfer Line Temperature: 250°C

d. Procedure:

-

Inject the silylated cresol standards into the GC-MS system to determine the retention times and mass spectra of each isomer.

-

Inject the silylated sample into the GC-MS system.

-

Identify the cresol isomers in the sample by comparing their retention times and mass fragmentation patterns with the standards. The typical elution order for silylated cresols is ortho, meta, and then para.[3]

In Vitro Enzyme Inhibition Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 value of a compound against a specific enzyme.

a. Materials and Equipment:

-

Enzyme and its specific substrate

-

Test compound (inhibitor) and solvent (e.g., DMSO)

-

Assay buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay principle.

-

Multichannel pipette

b. Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare a series of dilutions of the test compound in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution.

-

Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume of each concentration of the test compound to triplicate wells.

-

Include control wells:

-

Negative Control (0% inhibition): Enzyme and substrate without the inhibitor.

-

Positive Control (100% inhibition): Substrate without the enzyme, or with a known potent inhibitor.

-

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme to the wells containing the substrate and inhibitor.

-

Incubate the plate at the optimal temperature for the enzyme for a specific period.

-

-

Signal Detection:

-

Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background signal (from wells without enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_with_inhibitor / Signal_without_inhibitor))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2][4]

-

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

This protocol outlines a general approach for using tandem mass spectrometry to distinguish between isomers based on their fragmentation patterns.

a. Materials and Equipment:

-

A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Syringe pump or liquid chromatography (LC) system for sample introduction.

-

High-purity collision gas (e.g., argon or nitrogen).

-

Isomeric compound standards.

-

Solvent for sample preparation.

b. Instrument Settings:

-

Ionization Source: Optimize parameters such as spray voltage, capillary temperature, and gas flow rates for the specific analytes.

-

MS1 (First Mass Analyzer): Set to isolate the precursor ion (the molecular ion or a prominent adduct) of the isomers. The isolation width should be narrow enough to select only the ion of interest.

-

Collision Cell: Introduce the collision gas and optimize the collision energy. This is a critical parameter that will influence the fragmentation pattern. A range of collision energies should be tested to obtain informative spectra.

-

MS2 (Second Mass Analyzer): Scan a mass range that will encompass all expected fragment ions.

c. Procedure:

-

Prepare solutions of the individual isomer standards at a suitable concentration.

-

Infuse each standard solution separately into the mass spectrometer using a syringe pump or inject them via an LC system.

-

For each isomer, acquire MS/MS spectra by selecting the precursor ion in MS1 and scanning the product ions in MS2.

-

Carefully compare the resulting fragmentation patterns. Differences in the presence, absence, or relative abundance of specific fragment ions can be used as a "fingerprint" to distinguish between the isomers.

-

Analyze the unknown sample under the same optimized MS/MS conditions.

-

Identify the isomer(s) present in the sample by matching their fragmentation patterns to those of the standards.

Mandatory Visualization: Signaling Pathways

The differential biological effects of isomers can often be traced to their distinct interactions with specific molecular targets, leading to the modulation of different signaling pathways. The following diagrams, generated using the DOT language, illustrate examples of such differential signaling.

Differential Modulation of the Cereblon Pathway by Thalidomide Enantiomers

Thalidomide, a notorious example of a drug with enantiomer-specific effects, interacts with the protein Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This interaction is stereospecific, leading to different downstream consequences.

Caption: Differential binding of thalidomide enantiomers to CRBN, leading to varied downstream effects.

Differential Effects of Citalopram Enantiomers on Serotonin Reuptake

Citalopram is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. It exists as a racemic mixture of (S)-citalopram (escitalopram) and (R)-citalopram.

Caption: Differential inhibition of the serotonin transporter (SERT) by citalopram enantiomers.

Conclusion

The study of compounds with similar elemental composition is a cornerstone of modern drug development. As demonstrated, isomers can possess dramatically different pharmacological and toxicological profiles. A thorough understanding of these differences, facilitated by robust analytical methodologies, is essential for the rational design of new medicines. This guide has provided an in-depth overview of the key concepts, experimental protocols, and biological implications of isomerism. By leveraging this knowledge, researchers and scientists can better navigate the complexities of molecular structure and function to develop safer and more effective therapies.

References

An In-depth Technical Guide on the Putative Discovery, Isolation, and Characterization of C14H10Cl3N3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound with the molecular formula C14H10Cl3N3 is not a well-documented or known chemical entity in publicly available scientific literature. Therefore, this technical guide is a synthesized document based on established principles of natural product chemistry, analytical techniques, and pharmacological testing for analogous chlorinated nitrogenous heterocyclic compounds. The experimental protocols, data, and pathways presented are representative examples and should be considered illustrative for a hypothetical compound of this nature.

Introduction

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Chlorinated nitrogenous heterocyclic compounds, in particular, represent a promising area of research due to their diverse biological activities, which often include antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] This guide provides a comprehensive overview of the putative discovery, isolation, and characterization of a novel trichlorinated aza-aromatic compound with the molecular formula this compound.

For the purpose of this guide, we will hypothesize a plausible structure for this compound as a trichlorinated derivative of a diaza-phenanthrene scaffold. This structure is consistent with the molecular formula and represents a class of compounds with potential biological significance.

Hypothetical Structure: 2,4,7-trichloro-1,10-phenanthroline

Discovery and Isolation

The discovery of novel natural products often begins with the screening of extracts from various biological sources. In this hypothetical scenario, a marine sponge of the Agelas genus, known for producing chlorinated alkaloids, was identified as a potential source.

Experimental Protocol: Extraction and Isolation

A detailed workflow for the extraction and isolation of the target compound is outlined below.

Workflow for Extraction and Isolation of this compound

Caption: A typical workflow for the bioassay-guided isolation of a natural product.

Structural Elucidation

The determination of the chemical structure of a novel compound is a critical step, employing a combination of spectroscopic and spectrometric techniques.

Physicochemical and Spectroscopic Data

The following table summarizes the hypothetical physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | This compound |

| Molecular Weight | 342.61 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 210-212 °C |

| Solubility | Soluble in DMSO, Chloroform; Sparingly soluble in Methanol; Insoluble in Water |

| UV-Vis (MeOH) | λmax (log ε): 230 (4.5), 285 (4.2), 340 (3.8) nm |

| IR (KBr) | νmax: 3050 (Ar C-H), 1610 (C=N), 1580 (C=C), 820 (C-Cl) cm⁻¹ |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.20 (d, J=4.5 Hz, 1H), 8.55 (d, J=8.5 Hz, 1H), 8.40 (s, 1H), 7.90 (d, J=8.5 Hz, 1H), 7.75 (d, J=4.5 Hz, 1H), 7.60 (s, 1H) ppm |

| ¹³C NMR (125 MHz, CDCl₃) | δ 152.1, 150.5, 148.2, 145.8, 138.2, 136.5, 132.8, 129.5, 128.7, 127.4, 126.9, 125.3, 124.8, 122.1 ppm |

| HR-ESI-MS | m/z [M+H]⁺ calculated for C14H11Cl3N3⁺: 342.0073; found: 342.0071 |

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were used to establish the connectivity of the atoms.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the exact mass and molecular formula.

-

UV-Vis and IR Spectroscopy: UV-Vis spectra were recorded on a spectrophotometer in methanol. IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets.

Synthesis

The total synthesis of a natural product is essential for confirming its structure and for producing larger quantities for further biological evaluation. A plausible synthetic route for the hypothetical 2,4,7-trichloro-1,10-phenanthroline is outlined below.

Hypothetical Synthetic Pathway for this compound

Caption: A simplified synthetic scheme for the preparation of a trichlorinated phenanthroline.

Biological Activity

Chlorinated alkaloids often exhibit a range of biological activities.[1] The hypothetical this compound was evaluated for its cytotoxic and antimicrobial properties.

In Vitro Cytotoxicity

The compound was tested against a panel of human cancer cell lines using a standard MTT assay.

| Cell Line | IC₅₀ (µM) |

| MCF-7 | 8.2 |

| HeLa | 5.5 |

| A549 | 12.1 |

| HEK293 | > 50 |

Antimicrobial Activity

The minimum inhibitory concentration (MIC) was determined against a panel of pathogenic microbes.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Experimental Protocol: Biological Assays

-

MTT Assay for Cytotoxicity: Cancer cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. Cell viability was assessed by adding MTT solution and measuring the absorbance at 570 nm.

-

Broth Microdilution for MIC: The antimicrobial activity was determined by a broth microdilution method in 96-well plates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

To elucidate the mechanism of its cytotoxic activity, further studies were conducted. It was hypothesized that this compound induces apoptosis through the intrinsic pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

While the compound this compound is not currently described in the scientific literature, this guide provides a comprehensive framework for the discovery, characterization, and evaluation of such a novel chlorinated nitrogenous heterocycle. The hypothetical data and protocols presented herein are based on established methodologies and are intended to serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. The potential for compounds of this class to exhibit significant biological activity warrants further investigation into similar structures.

References

- 1. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]

- 5. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of a Substituted Triaryl Pyrazoline Derivative

Compound Class: 1,3,5-Trisubstituted-2-Pyrazoline Hypothesized Molecular Formula: C₁₄H₁₀Cl₃N₃

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol outlines a general procedure for the synthesis of a 1,3,5-trisubstituted-2-pyrazoline derivative. The specific molecular formula C₁₄H₁₀Cl₃N₃ is not explicitly found in the cited literature for a single, well-characterized compound. Therefore, this document provides a representative synthesis strategy for a compound within this structural class, based on established chemical methodologies. Researchers should adapt and optimize the procedure for their specific target molecule.

Introduction

Pyrazoline derivatives are a significant class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antidepressant properties.[1][2][3] The 1,3,5-trisubstituted-2-pyrazolines are a particularly well-studied subclass. Their synthesis is typically achieved through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[4] This document provides a detailed protocol for the laboratory-scale synthesis of a chlorinated triaryl pyrazoline derivative, a class of compounds with potential applications in medicinal chemistry and drug discovery.[5][6][7]

Synthesis Overview

The synthesis of the target pyrazoline derivative is a two-step process. The first step involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone with a substituted benzaldehyde to form a chalcone. The second step is the cyclization of the chalcone with a hydrazine derivative to yield the final pyrazoline product.

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and analysis of pyrazoline derivatives.

Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

This procedure is based on the Claisen-Schmidt condensation reaction.

Materials:

-

Substituted acetophenone (e.g., 4-chloroacetophenone)

-

Substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (10-30%)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

In a round bottom flask, dissolve the substituted acetophenone (0.01 mol) and the substituted benzaldehyde (0.01 mol) in 10-20 mL of ethanol with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add aqueous sodium hydroxide solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for a few hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute HCl to precipitate the chalcone.

-

Filter the solid product using a Buchner funnel, wash with cold water until the filtrate is neutral, and dry the product.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Step 2: Synthesis of the Pyrazoline Derivative

This procedure involves the cyclization of the chalcone with a hydrazine derivative.

Materials:

-

Synthesized chalcone (0.01 mol)

-

Hydrazine derivative (e.g., phenylhydrazine hydrochloride)

-

Ethanol or Glacial Acetic Acid

-

Reflux condenser

-

Heating mantle or oil bath

-

Round bottom flask

Procedure (Conventional Method):

-

Place the purified chalcone (0.01 mol) and a hydrazine derivative (e.g., phenylhydrazine hydrochloride, 0.01 mol) in a round bottom flask.[4]

-

Add a suitable solvent such as ethanol or glacial acetic acid (20-30 mL).

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[2][4] The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude pyrazoline derivative.[2][4]

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetone, or ethyl acetate) to yield the pure pyrazoline.[2]

Alternative Synthesis Methods:

-

Microwave-Assisted Synthesis: Mix the chalcone and hydrazine derivative in an appropriate solvent (e.g., ethanol) in a microwave-safe vessel. Irradiate the mixture in a microwave reactor (e.g., 240-350 W for 50-400 seconds).[2] This method often leads to shorter reaction times and higher yields.[8]

-

Ultrasound-Assisted Synthesis: The reaction of chalcones with phenylhydrazine hydrochloride can be carried out in an acetic acid aqueous solution under ultrasound irradiation at room temperature.[1] This method has been reported to give high yields (83-96%) in shorter reaction times (1.5-2 hours).[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of 1,3,5-triaryl-2-pyrazolines based on literature data.

| Synthesis Method | Catalyst/Solvent System | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | Ethanol / Hydrazine Hydrate | 3-6 hours | <70 | [2][8] |

| Conventional (Reflux) | Glacial Acetic Acid / Phenylhydrazine | 4 hours | ~76 | [1] |

| Microwave-Assisted | Ethanol / Hydrazine Hydrate | 50-400 seconds | >70 | [2][8] |

| Ultrasound-Assisted | Acetic Acid/Water / Phenylhydrazine HCl / NaOAc | 1.5-2 hours | 83-96 | [1] |

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point: Determination of the melting point range provides an indication of purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. For pyrazolines, a key absorption is the C=N stretching vibration, typically observed around 1575-1608 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The ¹H-NMR spectrum of a 2-pyrazoline typically shows characteristic signals for the non-equivalent methylene protons (Ha and Hb) and the vicinal methine proton (Hx) in a typical ABX system.[2]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.

Potential Biological Activity

Pyrazoline derivatives are known to possess a wide range of biological activities. Depending on the specific substitutions, these compounds have been investigated as:

-

Urease and α-Glucosidase Inhibitors: Some 1,3,5-triaryl-2-pyrazolines have shown potent inhibitory activity against these enzymes, suggesting potential applications in treating ulcers and diabetes.[5][7]

-

Anti-inflammatory Agents: By inhibiting protein kinase Czeta (PKCζ), certain pyrazolines can suppress inflammatory pathways.[6]

-

Antidepressant and Anxiolytic Agents: Some derivatives have shown potential as inhibitors of monoamine oxidase A (MAO-A), a key target in the treatment of depression and anxiety.[2]

-

Anticancer Agents: Various pyrazoline derivatives have been screened for their anticancer activities.

Signaling Pathway Inhibition Example

Caption: Inhibition of the PKCζ-NF-κB pathway by a pyrazoline derivative.[6]

References

- 1. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. eresearchco.com [eresearchco.com]

- 5. Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of C14H10Cl3N3

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of a crude C14H10Cl3N3 product, a molecular formula representative of novel s-triazine derivatives often investigated in medicinal chemistry and materials science. The successful isolation of such compounds in high purity is critical for accurate biological evaluation and characterization.[1][2] This note outlines three primary purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). Each method is presented with a step-by-step protocol, and comparative data on yield and purity are provided to guide researchers in selecting the most appropriate technique for their specific needs.

Introduction to this compound Purification

The compound this compound likely belongs to the family of trisubstituted 1,3,5-triazine derivatives. These are often synthesized via sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. The synthesis typically results in a crude product containing unreacted starting materials, intermediates (mono- and di-substituted triazines), and other byproducts.[3] Achieving high purity (>95%) is essential for reliable downstream applications, such as biological screening and structural analysis.[4] The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

This application note details three robust methods for purifying the this compound crude product:

-

Recrystallization: A cost-effective technique for removing impurities with different solubility profiles.[5][6]

-

Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.[7][8]

-

Preparative HPLC: A high-resolution technique for isolating highly pure compounds, which is invaluable in the pharmaceutical industry.[1][2][9]

Purification Method Selection Workflow